molecular formula C7H3F5O3S B1358093 2,3-Difluorophenyl trifluoromethanesulfonate CAS No. 211315-75-2

2,3-Difluorophenyl trifluoromethanesulfonate

Cat. No.: B1358093
CAS No.: 211315-75-2
M. Wt: 262.16 g/mol
InChI Key: LZBQTSBHGJCYAE-UHFFFAOYSA-N
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Description

2,3-Difluorophenyl trifluoromethanesulfonate is a chemical compound that belongs to the class of trifluoromethanesulfonates. It is a colorless liquid widely used in various fields such as medical research, environmental research, and industrial research.

Scientific Research Applications

2,3-Difluorophenyl trifluoromethanesulfonate has a wide range of applications in scientific research:

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

Target of Action

It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that “2,3-Difluorophenyl trifluoromethanesulfonate” might also interact with various biological targets.

Mode of Action

It’s known that similar compounds, such as trifluoromethylated indoles, are synthesized from indoles under metal-free conditions . This suggests that “this compound” might also interact with its targets through a similar metal-free oxidative process.

Biochemical Pathways

It’s known that similar compounds, such as indole derivatives, are involved in a wide range of biological activities , suggesting that “this compound” might also affect various biochemical pathways.

Result of Action

It’s known that similar compounds, such as indole derivatives, exhibit a wide range of biological activities , suggesting that “this compound” might also have diverse molecular and cellular effects.

Action Environment

It’s known that similar compounds, such as indole derivatives, exhibit a wide range of biological activities under various conditions , suggesting that environmental factors might also influence the action of “this compound”.

Safety and Hazards

The safety data sheet indicates that DFPTS may be harmful if swallowed . It may cause skin irritation and may cause an allergic skin reaction . There is no data available on its potential for eye damage/irritation or respiratory sensitization .

Biochemical Analysis

Biochemical Properties

2,3-Difluorophenyl trifluoromethanesulfonate plays a crucial role in biochemical reactions, particularly in the deoxyfluorination of alcohols. This compound interacts with various enzymes and proteins, facilitating the transformation of primary and secondary alcohols into alkyl fluorides . The interactions between this compound and these biomolecules are characterized by high stability and efficiency, making it a valuable reagent in synthetic organic chemistry.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce changes in gene expression, leading to alterations in cellular behavior and function . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a deoxyfluorinating reagent, facilitating the conversion of alcohols to alkyl fluorides by forming stable intermediates with the target molecules . This compound also exhibits enzyme inhibition or activation properties, depending on the specific biochemical context. The changes in gene expression induced by this compound are mediated through its interactions with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is known for its stability, which ensures consistent performance in biochemical reactions . Prolonged exposure to certain conditions may lead to its degradation, affecting its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound exhibits minimal toxicity and can effectively modulate biochemical pathways . Higher doses may lead to adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with key enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of enzymes involved in metabolic processes . Additionally, it affects metabolite levels, leading to changes in the overall metabolic profile of cells. The interactions between this compound and metabolic enzymes are crucial for understanding its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can accumulate in certain cellular compartments, influencing its localization and activity. The distribution of this compound is also affected by its interactions with cellular membranes and other structural components.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. The activity and function of this compound are influenced by its localization, highlighting the importance of understanding its subcellular distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Difluorophenyl trifluoromethanesulfonate typically involves the reaction of 2,3-difluorophenol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluorophenyl trifluoromethanesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the trifluoromethanesulfonate group.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be involved in such processes under appropriate conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine would yield a corresponding 2,3-difluorophenyl amine derivative .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenyl trifluoromethanesulfonate
  • 2,5-Difluorophenyl trifluoromethanesulfonate
  • 2,6-Difluorophenyl trifluoromethanesulfonate

Uniqueness

2,3-Difluorophenyl trifluoromethanesulfonate is unique due to the specific positioning of the fluorine atoms on the aromatic ring. This positioning can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

(2,3-difluorophenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F5O3S/c8-4-2-1-3-5(6(4)9)15-16(13,14)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBQTSBHGJCYAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40619559
Record name 2,3-Difluorophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

211315-75-2
Record name 2,3-Difluorophenyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40619559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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